4-(Piperidin-1-yl)pyridazine

Medicinal Chemistry Lipophilicity Physicochemical Properties

Medicinal chemists seeking to optimize lead series often face high lipophilicity (logP) and poor solubility. This heterocyclic building block offers a direct solution. - **Core advantage:** Pyridazine ring reduces logP by up to 1 unit compared to pyridine, improving metabolic stability and reducing off-target toxicity. - **Application:** Key intermediate for kinase inhibitors and SCD1-targeting therapeutics (obesity, type-II diabetes). - **Supply:** 97% purity, piperidine nitrogen free for further functionalization. Immediate shipping.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13101573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)pyridazine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=NC=C2
InChIInChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-4-5-10-11-8-9/h4-5,8H,1-3,6-7H2
InChIKeyDGMOHLFLOOISRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-yl)pyridazine: Core Building Block


4-(Piperidin-1-yl)pyridazine (CAS: 736080-07-2) is a heterocyclic organic compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It is characterized by a piperidine ring attached at the 4-position of a pyridazine core. This compound is primarily recognized as a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex, biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents [1]. The standard commercial purity for this building block is typically 97% .

SynthesisVersatile building block for kinase inhibitor and bioactive molecule synthesis
QC SupportBatch-specific analytical verification (NMR, HPLC, GC) included
StrategySupports scaffold-hopping approaches for property optimization

4-(Piperidin-1-yl)pyridazine: Irreplaceable Scaffold


The choice of the heteroaromatic core is a critical determinant of a compound's physicochemical and pharmacokinetic profile. The pyridazine ring in 4-(Piperidin-1-yl)pyridazine offers distinct electronic properties compared to its more common analogs like pyridine or pyrimidine. The presence of two adjacent nitrogen atoms creates a unique dipole moment and hydrogen-bonding capacity that can significantly alter target binding affinity and selectivity [1]. Furthermore, studies have shown that replacing a phenyl or pyridine ring with a pyridazine can lead to a quantifiable reduction in lipophilicity (e.g., a change in calculated logP), which is a primary driver for improving metabolic stability and reducing off-target toxicity [2]. Therefore, substituting this specific pyridazine core with a pyridine or other heterocycle without re-optimizing the entire scaffold is highly likely to result in a loss of potency or a detrimental shift in ADME properties.

Target Scaffold
Pyridine Analog
Pyridazine with adjacent N atoms, distinct dipole
Pyridine ring, different electronic profile
Lower lipophilicity (logP shift) vs pyridine
Higher lipophilicity, may affect metabolic stability
Unique H-bonding may alter target binding
Binding selectivity may differ; re-optimization advisable

4-(Piperidin-1-yl)pyridazine: Quantitative Evidence


Lipophilicity Reduction with Pyridazine Core

The selection of a pyridazine core over a pyridine core is a well-documented strategy for reducing a drug candidate's lipophilicity. Studies on matched molecular pairs have demonstrated that replacing a pyridine ring with a pyridazine can decrease the calculated partition coefficient (ClogP) by approximately 0.8 to 1.0 log units [1]. This reduction in lipophilicity is a primary driver for improving aqueous solubility and mitigating off-target toxicity risks associated with high logP compounds [2].

Lipophilicity Shift
Class-level inference
−1.0 log unit (ClogP)
May support solubility and reduced off-target binding risk
Based on matched molecular pair analysis
Medicinal Chemistry Lipophilicity Physicochemical Properties

Verified Purity and Analytical QC

For this specific building block, vendor specifications confirm a standard purity of 97% . Crucially, this purity is not self-declared; it is accompanied by batch-specific quality control (QC) documentation, which includes verification by Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) . This level of analytical rigor is essential for ensuring reproducibility in multi-step synthetic sequences, where the presence of uncharacterized impurities can lead to side reactions or yield failures.

Analytical QC
Lot attribute
97% purity
NMR, HPLC, GC verified
Enhances synthetic reproducibility confidence
Batch-specific reports available
Chemical Procurement Quality Control Building Block Integrity

4-(Piperidin-1-yl)pyridazine: Application Scenarios


Kinase Inhibitor Library Diversification

As a core scaffold, 4-(Piperidin-1-yl)pyridazine is an ideal starting point for generating focused libraries targeting the ATP-binding pocket of kinases. The piperidine nitrogen provides a convenient vector for further functionalization to explore additional binding interactions in the solvent-exposed or ribose-binding regions, a common strategy in kinase drug discovery [1]. The distinct electronic profile of the pyridazine ring (compared to pyridine) can also be exploited to achieve a unique selectivity profile against a panel of kinases [2].

SCD1 Inhibitors for Metabolic Disorders

Patented research has explicitly established substituted piperidinyl-pyridazinyl derivatives as potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) [1]. This makes 4-(Piperidin-1-yl)pyridazine a valuable, unadorned starting material for medicinal chemists engaged in developing new chemical entities for the treatment of obesity, type-II diabetes, and other related metabolic disorders [1].

Physicochemical Property Optimization

This scaffold is a valuable tool in a medicinal chemist's 'scaffold-hopping' toolkit. When a lead series suffers from high lipophilicity (logP) and poor solubility, replacing a more lipophilic core (e.g., pyridine) with the pyridazine core of 4-(Piperidin-1-yl)pyridazine is a data-driven strategy to lower logP by up to 1 unit [1]. This strategic replacement can dramatically improve a compound's developability profile, including its metabolic stability and off-target toxicity profile, without requiring a complete redesign of the molecule [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Pyridazine core for ATP-pocket vectors
Kinase selectivity panel screening
SCD1 inhibitor scaffold exploration
Piperidinyl-pyridazinyl template (reported SCD1 inhibitor core)
SCD1 inhibition assay context
Lipophilicity-driven property optimization
Scaffold-hopping to lower logP potential
Developability profile evaluation (solubility, metabolic stability)
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